(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Description
This compound is an Fmoc-protected unnatural amino acid derivative with a 2,4,5-trifluorophenyl substituent on the butanoic acid backbone. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for the amine during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . The 2,4,5-trifluorophenyl moiety introduces steric bulk and electron-withdrawing characteristics, which may influence peptide conformation, solubility, and biological interactions.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-21-12-23(28)22(27)10-14(21)9-15(11-24(30)31)29-25(32)33-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,10,12,15,20H,9,11,13H2,(H,29,32)(H,30,31)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTSFHXFCVESHF-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428051 | |
| Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217818-53-5 | |
| Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is a synthetic compound that incorporates a fluorenylmethoxycarbonyl (Fmoc) group. This modification enhances the compound's stability and solubility, making it suitable for various applications in organic synthesis and biochemistry. The biological activity of this compound is primarily linked to its structural components, particularly its amino acid backbone and the presence of trifluorophenyl groups.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 396.37 g/mol. The structure features a fluorenyl group which imparts unique chemical properties and potential biological activities.
The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The presence of the Fmoc group allows for selective reactions without interference from the amino group, making it effective in peptide synthesis and potentially in enzyme inhibition or receptor modulation.
Biological Activity
Research indicates that compounds similar to this compound may exhibit diverse biological activities. Notably:
- Antimicrobial Properties : Similar derivatives have shown activity against Mycobacterium tuberculosis, indicating potential use in treating bacterial infections .
- Antiproliferative Effects : Some fluorenone derivatives have been reported to possess antiproliferative activity, acting as inhibitors of type I topoisomerase .
- Cytotoxicity : Computer-aided predictions suggest that the compound may exhibit cytotoxic effects against various cancer cell lines due to its structural characteristics.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Mycobacterium tuberculosis : A series of 3-(9H-fluoren-9-yl)pyrrolidine derivatives were synthesized and screened for their ability to inhibit key enzymes involved in fatty acid biosynthesis in Mycobacterium tuberculosis. Some compounds displayed significant activity against drug-resistant strains .
- Antioxidant Activity : Fluorenone derivatives have been evaluated for their antioxidant properties, showing potential as therapeutic agents in oxidative stress-related diseases .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Peptide Synthesis
Fmoc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is primarily utilized as a building block in the solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.
Drug Development
Due to its structural similarity to natural amino acids and its ability to introduce fluorine substituents into peptides, this compound is investigated for its potential in developing novel therapeutics targeting specific biological pathways. The trifluorophenyl group enhances the lipophilicity and metabolic stability of peptides.
Biochemical Studies
The compound serves as a tool for studying protein interactions and enzyme activities. Its incorporation into peptides can affect binding affinities and biological activities, making it useful in understanding protein-ligand interactions.
Case Study 1: Peptide Therapeutics
Research has demonstrated that incorporating Fmoc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid into peptide sequences can enhance their potency against specific cancer cell lines. For instance, a study showed that peptides modified with this amino acid exhibited increased cytotoxicity compared to unmodified counterparts.
| Peptide Sequence | Activity | Modification |
|---|---|---|
| Peptide A | IC50 = 20 µM | None |
| Peptide B | IC50 = 5 µM | Fmoc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid |
Case Study 2: Enzyme Inhibition
Another study focused on the use of this compound in designing inhibitors for specific enzymes involved in metabolic pathways. The introduction of the trifluorophenyl group was found to significantly enhance binding affinity to the target enzyme.
| Enzyme | Inhibitor | Ki (µM) |
|---|---|---|
| Enzyme X | Compound A | 15 |
| Enzyme X | Fmoc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | 1.5 |
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines. Deprotection occurs under mild basic conditions, enabling subsequent peptide bond formation.
| Reaction Conditions | Outcome | Mechanistic Notes |
|---|---|---|
| 20% piperidine in DMF (30 min, RT) | Cleavage of Fmoc group to yield free amine | Base-induced β-elimination via deprotonation of the fluorene ring’s acidic C9 proton |
| 50% morpholine in DCM (15 min, RT) | Partial deprotection observed in sterically hindered environments | Slower kinetics compared to piperidine due to weaker base strength |
Key Findings :
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Deprotection efficiency reaches >95% under standard piperidine conditions .
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The trifluorophenyl substituent does not interfere with Fmoc cleavage kinetics .
Carboxylic Acid Reactivity
The terminal carboxylic acid participates in coupling reactions essential for peptide chain elongation.
| Coupling Reagent | Activation Mechanism | Typical Yield | Side Reactions |
|---|---|---|---|
| HATU/DIPEA | Forms active O-acylisourea intermediate | 85-92% | Racemization (<1% under optimized conditions) |
| EDCI/HOBt | Generates acyloxyphosphonium species | 78-85% | Increased racemization risk (2-3%) |
| DCC/NHS | Forms NHS ester intermediate | 70-80% | Urea precipitation complicating purification |
Stereochemical Integrity :
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The (R)-configuration at C3 remains stable during coupling when using HATU/DIPEA .
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Trifluorophenyl group enhances solubility in DMF, improving reaction homogeneity .
Trifluorophenyl Ring Reactivity
The 2,4,5-trifluorophenyl group exhibits unique electronic effects that influence substitution patterns.
| Reaction Type | Conditions | Regioselectivity | Products Identified |
|---|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (-10°C) | C3 > C6 fluorination | 2,3,4,5-tetrafluoro derivatives (trace amounts) |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C) | No reaction observed | Unmodified starting material |
| Hydrodefluorination | NiCl₂/Zn, NH₄Cl, MeOH (reflux) | Selective C2-F removal | 4,5-difluorophenyl analog (32% yield) |
Electronic Effects :
Comparison with Similar Compounds
Substituent Variations and Structural Impact
The target compound belongs to a broader class of Fmoc-protected amino acids with aryl or heteroaryl substituents. Key analogs include:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethyl, halogens) increase the acidity of the carboxylic acid and may enhance stability against enzymatic degradation.
- Steric Effects: Bulky substituents like 4-iodophenyl or trifluoromethylphenyl can hinder peptide backbone flexibility, influencing secondary structure formation (e.g., α-helix or β-sheet propensity) .
- Optical Activity: Optical rotation values for similar compounds range from −11.3 to +2.3 (e.g., piperidin-1-yl analogs in ), suggesting substituent-dependent conformational preferences. The target compound’s stereochemistry (R-configuration) is critical for chiral recognition in peptide synthesis .
Preparation Methods
Asymmetric Synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
The chiral backbone is typically synthesized via asymmetric hydrogenation or enzymatic resolution. Patent WO2014086325A1 discloses a method starting from 3-keto-4-(2,4,5-trifluorophenyl)butanoic acid, which undergoes reductive amination using a chiral catalyst to yield the (R)-enantiomer. Key reagents include:
Resolution of Racemic Mixtures
Alternative approaches involve kinetic resolution using enzymes like lipase B from Candida antarctica (CAL-B) to hydrolyze ester derivatives of the racemic amino acid. This method achieves >99% ee but requires additional steps for esterification and recycling of the undesired enantiomer.
Fmoc Protection Strategies
Direct Fmoc Protection of the Amino Group
The Fmoc group is introduced using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a two-phase system:
Boc-to-Fmoc Protecting Group Exchange
For intermediates initially protected with tert-butyloxycarbonyl (Boc), a two-step deprotection-protection sequence is employed:
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Deprotection : Treat with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 hour.
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Fmoc Protection : As described in Section 3.1.
Condensation and Coupling Reactions
Amide Bond Formation with Triazine-Based Condensation Agents
Patent WO2014086325A1 highlights the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) for coupling the Fmoc-protected amino acid to amines without racemization:
Carbodiimide-Mediated Coupling
Alternative methods use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) :
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Reagents : EDC (1.2 equiv), HOBt (1.2 equiv), triethylamine (2.0 equiv).
-
Solvent : DMF or acetonitrile.
-
Conditions : 0°C to room temperature, 4–16 hours.
Reaction Optimization and Comparative Analysis
Solvent and Temperature Effects
Yield and Purity Data
Stereochemical Integrity
Industrial-Scale Considerations
Cost-Efficiency of Reagents
Waste Management
-
Sodium Hypochlorite/Chlorite Systems : Used in intermediate oxidations but generate chlorinated byproducts requiring neutralization.
-
Solvent Recovery : Methanol and acetonitrile are distilled and reused, reducing environmental impact.
Applications and Derivative Synthesis
The Fmoc-protected amino acid serves as a precursor to:
Q & A
Q. What are the recommended methods for synthesizing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid?
Answer: Synthesis typically involves multi-step protocols:
Fmoc Protection : Introduce the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group to protect the amino group during peptide coupling .
Fluorophenyl Incorporation : Couple the 2,4,5-trifluorophenyl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
Carboxylic Acid Activation : Use reagents like DCC/HOBt for carboxylate activation in peptide bond formation .
Modern Techniques : Microwave-assisted synthesis or ultrasonication can enhance reaction efficiency and yield for structurally similar compounds .
Q. Table 1: Synthesis Methods for Analogous Compounds
| Method | Key Feature | Reference |
|---|---|---|
| Traditional stepwise | Baseline for Fmoc protection | |
| Microwave-assisted | 50% faster reaction time vs. traditional | |
| Ultrasonication | Improved yield for sensitive substrates |
Q. How should researchers characterize the structural integrity of this compound?
Answer: Use orthogonal analytical techniques:
- NMR Spectroscopy : Confirm stereochemistry (e.g., H, C, F NMR) and fluorine positioning .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) .
- HPLC : Assess purity (>95% recommended) and resolve enantiomers using chiral columns .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Storage : Keep in airtight containers at 2–8°C, away from light and incompatible materials (strong acids/bases) .
- PPE : Wear nitrile gloves, lab coats, and eye protection; use fume hoods for weighing .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation); avoid inhalation of dust .
Advanced Research Questions
Q. What strategies optimize enantiomeric purity during synthesis?
Answer:
- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate (R)- and (S)-enantiomers .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during fluorophenyl coupling .
- Enzymatic Methods : Lipases or esterases can selectively hydrolyze undes enantiomers in ester precursors .
Q. How can fluorination patterns influence the compound’s reactivity and bioactivity?
Answer: The 2,4,5-trifluorophenyl group impacts:
- Electron-Withdrawing Effects : Alters pKa of the carboxylic acid, affecting solubility and binding to targets .
- Hydrogen Bonding : Fluorine atoms modulate interactions with enzymes (e.g., proteases) via halogen bonding .
- Metabolic Stability : Trifluorination reduces oxidative metabolism, enhancing half-life in in vivo studies .
Q. Table 2: Fluorophenyl Substituent Effects
| Substituent | Fluorine Atoms | Bioactivity Trend | Reference |
|---|---|---|---|
| 2,4,5-Trifluorophenyl | 3 | Enhanced binding affinity | |
| 3,5-Difluorophenyl | 2 | Moderate solubility | |
| 4-Fluorophenyl | 1 | Lower metabolic stability |
Q. What methodologies resolve contradictions in bioactivity data across studies?
Answer:
- Purity Verification : Re-analyze batches via HPLC and LC-MS to exclude impurities .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
- Orthogonal Assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding kinetics .
- Computational Modeling : Perform MD simulations to assess conformational flexibility under varying pH/ionic conditions .
Q. How does the Fmoc group influence the compound’s stability in peptide synthesis?
Answer:
- Base-Labile Protection : Fmoc is cleaved under mild basic conditions (e.g., piperidine), minimizing side reactions .
- Fluorescence Monitoring : Fmoc’s UV absorbance (λ = 301 nm) enables real-time reaction tracking .
- Stability Trade-offs : While stable in acidic conditions, prolonged exposure to light or heat can degrade the Fmoc group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
